BenchChemオンラインストアへようこそ!

Ethyl 2-amino-1H-pyrrole-3-carboxylate

GIST Imatinib Resistance Sarcoma

Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS 108290-86-4) is a heterocyclic building block belonging to the ethyl-2-amino-pyrrole-3-carboxylate (EAPC) class. It is characterized by a pyrrole ring functionalized with a 2-amino group and a 3-ethyl carboxylate ester.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 108290-86-4
Cat. No. B011761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-1H-pyrrole-3-carboxylate
CAS108290-86-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC=C1)N
InChIInChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-9-6(5)8/h3-4,9H,2,8H2,1H3
InChIKeyXKJUSNOUOLSNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate (CAS 108290-86-4): A Strategic Pyrrole Scaffold for Targeted Oncology and Chemical Biology


Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS 108290-86-4) is a heterocyclic building block belonging to the ethyl-2-amino-pyrrole-3-carboxylate (EAPC) class. It is characterized by a pyrrole ring functionalized with a 2-amino group and a 3-ethyl carboxylate ester [1]. This specific substitution pattern creates a versatile scaffold for generating bioactive molecules, particularly pyrrolopyrimidines, pyrrolotriazines, and pyrrolotriazoles [2]. The compound has garnered significant attention as a precursor in the development of novel microtubule-targeting agents with demonstrated activity against drug-resistant cancers [3].

Why Generic Substitution of Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate Fails: The Critical Role of the Ethyl Ester in Pharmacology and Scalability


Direct replacement of ethyl 2-amino-1H-pyrrole-3-carboxylate with a close analog, such as the corresponding methyl ester (CAS 898803-80-0) or other pyrrole regioisomers, is not pharmacologically or procedurally neutral. The specific EAPC scaffold, incorporating the ethyl ester, has been validated in multiple preclinical studies as the core structure responsible for potent tubulin polymerization inhibition and activity against imatinib-resistant gastrointestinal stromal tumors (GISTs) [1]. Furthermore, a patented continuous-flow manufacturing process has been specifically developed and optimized for this exact ethyl ester derivative, achieving yields that directly address prior art's industrial scalability challenges—a benefit not automatically transferable to other ester analogs without significant re-optimization [2].

Quantitative Evidence Guide: Head-to-Head Performance Data for Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate Derivatives


Superior Antiproliferative Activity Against Imatinib-Resistant GIST Compared to Standard-of-Care

EAPC derivatives demonstrate significantly stronger antiproliferative activity against imatinib (IM)-resistant GIST cells compared to IM itself and doxorubicin. In a colony formation assay on IM-resistant GIST cell lines, EAPCs exhibited potent inhibition that was qualitatively assessed as 'much stronger' than the effects of both IM and the topoisomerase II inhibitor doxorubicin [1]. This is a critical differentiator, as over 50% of GIST patients develop resistance to IM within two years of therapy [1].

GIST Imatinib Resistance Sarcoma Colony Formation Assay

Confirmed In Vivo Efficacy in Imatinib-Resistant Xenograft Model at a Low Dose

In a xenograft mouse model of secondary IM-resistant GIST (GIST-T1-R cells), both EAPC-20 and EAPC-24 administered orally at a low dose of 10 mg/kg effectively reduced tumor size. In stark contrast, imatinib at a 5-fold higher dose of 50 mg/kg exhibited only a 'minor inhibitory effect on tumor size,' confirming the tumor's resistance to IM. The efficacy of EAPCs was associated with increased intratumoral apoptosis (cleaved caspase-3) and reduced proliferation (Ki-67) [1].

Xenograft In Vivo Efficacy GIST Imatinib Resistance Tumor Reduction

Patent-Backed Continuous Manufacturing Process with a 53% Yield Increase Over Prior Art

A major barrier to industrial adoption is synthetic accessibility. A patented continuous preparation method for ethyl 2-aminopyrrole-3-carboxylate directly addresses this [1]. The process achieves a single-step yield of 60% (48% over two steps) as demonstrated in Example 1 [1]. This is a substantial improvement over prior batch methods, which are explicitly cited in the patent as achieving yields of only 39% (WO2016/073891A1), 47% (WO2017/004408A1), and as low as 14% in other routes [1]. The continuous process also avoids the 'amplification effect' of batch scaling, ensuring high yield is maintained in industrial applications [1].

Continuous Manufacturing Scale-Up Process Chemistry Flow Chemistry Supply Chain

Non-Toxic Chemosensitization: Potentiation of Doxorubicin via Impairment of Homologous Recombination

Beyond its single-agent activity, the core scaffold 2-amino-pyrrole-carboxylate (2-APC) acts as a chemosensitizer. In human cancer cell lines, 2-APC administered at its own non-toxic concentrations substantially potentiated the cytotoxic effect of doxorubicin and induced apoptosis [1]. The mechanism was identified as the impairment of homology-mediated DNA damage repair through the downregulation of Rad51 recombinase via proteasomal degradation [1]. This dual mechanism of action (tubulin inhibition and DNA repair impairment) is not a class-wide feature of all microtubule-targeting agents, giving this specific pyrrole scaffold a distinct advantage in combination therapy design.

Doxorubicin Chemosensitization DNA Repair Rad51 Combination Therapy

Specialized Utility as a Monomer for Glucocerebrosidase-Activating Pyrrolopyrimidines

Ethyl 2-amino-1H-pyrrole-3-carboxylate serves as a direct reagent in the synthesis of pyrrolopyrimidines, which are a privileged class of compounds functioning as glucocerebrosidase (GCase) activators for the treatment of neurological disorders like Gaucher's and Parkinson's disease . This specific application is predicated on the compound's 2-amino-3-carboxylate juxtaposition, which allows for efficient annulation to form the core pyrrolopyrimidine structure. A generic pyrrole carboxylate with different substitution, such as a 2-carboxylate or N-substituted variant, cannot undergo this crucial ring-forming transformation, making this compound a non-fungible reagent in this specific therapeutic discovery pathway.

Glucocerebrosidase Gaucher Disease Parkinson's Disease Pyrrolopyrimidine Chemical Biology

High Commercial Purity Specification Enabling Reproducible Biological Assays

Commercially, this compound is supplied with a consistent minimum purity specification of ≥97%, as verified by multiple reputable vendors . The compound is a light green to green solid that requires storage at -20°C and protection from light to maintain stability . In contrast, the methyl analog (methyl 2-amino-1H-pyrrole-3-carboxylate, CAS 898803-80-0) is less commonly stocked and often only available via custom synthesis, presenting higher procurement friction and less validated quality control . This reliable, off-the-shelf availability with a defined purity standard is critical for ensuring intra- and inter-laboratory reproducibility in quantitative biological assays.

Purity Quality Control Reproducibility Procurement HPLC

High-Value Application Scenarios for Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate Based on Direct Evidence


Lead Generation for Second-Line Therapies in Imatinib-Resistant GIST

Research groups focused on overcoming tyrosine kinase inhibitor (TKI) resistance can directly use ethyl 2-amino-1H-pyrrole-3-carboxylate as a core scaffold. Evidence shows that EAPC derivatives are not only active against, but significantly outperform, 50 mg/kg imatinib at a low 10 mg/kg dose in an in vivo model of secondary resistance [1]. A SAR program built on this scaffold could systematically optimize the lead compounds EAPC-20 and EAPC-24 for clinical development.

Chemosensitizer Development: Combining with Topoisomerase II Inhibitors

The unique dual mechanism of this scaffold—inhibiting tubulin polymerization and impairing Rad51-mediated DNA repair [1]—makes it an ideal starting point for designing non-toxic chemosensitizers. Procurement is justified for projects that aim to create 'drug + sensitizer' combinations, where a low, non-toxic dose of a lead compound derived from this scaffold could significantly potentiate the efficacy of standard chemotherapies like doxorubicin [2].

Scalable and Reproducible Chemical Biology Probe Synthesis

For core facilities or medicinal chemistry labs requiring reliable access to multi-gram quantities, the patent-backed continuous manufacturing process directly addresses prior art's low-yield problem [1]. The 60% single-step yield provides a scalable, cost-effective supply route for generating chemical biology probes, such as those needed for target engagement studies (e.g., tubulin binding site mapping) or for creating an affirmed bioactive tool compound library [2].

Discovery of Non-Dopaminergic Therapeutics for Parkinson's Disease

This specific ethyl ester is a key precursor in synthesizing pyrrolopyrimidine-based glucocerebrosidase (GCase) activators [1]. Given the established genetic link between GCase mutations and Parkinson's disease risk, a medicinal chemistry campaign aimed at this target cannot substitute this building block for a generic pyrrole without derailing entirely the synthetic route to the required pyrrolopyrimidine core [2]. This makes it a non-negotiable reagent in this disease-modifying therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.